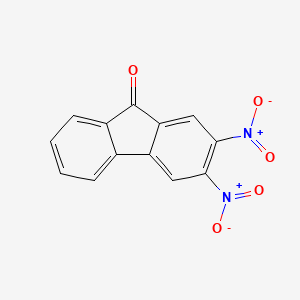

9H-Fluoren-9-one, 2,3-dinitro-

Description

Historical Trajectories and Evolution of Fluorenone Chemistry

The journey of fluorenone chemistry began with the discovery of its parent molecule, fluorene (B118485), which was first isolated from coal tar by Marcellin Berthelot in 1867. wikipedia.org Fluorenone, or 9H-Fluoren-9-one, is an aromatic organic compound and the oxidized derivative of fluorene. wikipedia.orgsci-hub.se It presents as a yellow, polar compound due to the electronegative oxygen atom in its five-membered ring. sci-hub.se

Early synthetic protocols for fluorenones date back to as early as 1931. sci-hub.seresearchgate.net Historically, methods for synthesizing fluorenone derivatives included the oxidation of substituted fluorenes and the intramolecular Friedel–Crafts acylation of biphenyls. tandfonline.com The oxidation of fluorene to fluorenone is a key step, which can then be nitrated to produce various nitro-substituted derivatives. wikipedia.org

The evolution of fluorenone chemistry has been driven by the recognition of its versatile scaffold. sci-hub.se Fluorenone derivatives have become crucial intermediates and building blocks in a wide range of fields, from the synthesis of dyes and plastic additives to the development of materials for organic electronics and pharmaceuticals. sci-hub.setandfonline.com The intriguing and tunable photochemical and physicochemical properties of the fluorenone core are key factors driving its diverse applications. sci-hub.seresearchgate.netresearchgate.net Research has expanded from basic synthesis to sophisticated molecular engineering to enhance properties for specific applications, such as high-performance polymers and organic light-emitting diodes (OLEDs). chemimpex.com

Contemporary Significance of Dinitro-substituted Fluorenones in Organic and Materials Science

In modern chemistry, dinitro-substituted fluorenones are a class of compounds recognized for their significant potential, largely due to the presence of strong electron-withdrawing nitro groups. These groups dramatically modify the electronic properties of the fluorenone backbone, making these compounds strong π-electron acceptors. This characteristic is central to their application in materials science.

Dinitro-substituted fluorenones, such as the well-studied 2,7-dinitro-9-fluorenone (B1213979), are pivotal in the development of functional materials. conicet.gov.ar Their electron-deficient nature makes them suitable for:

Organic Electronics : These compounds are used as building blocks for organic semiconductors, electroluminescent polymers, and components in organic light-emitting diodes (OLEDs). sci-hub.seconicet.gov.arsigmaaldrich.com The modification of the fluorenone core at positions 2 and 7 can dramatically alter its electrochemical properties, which is a key aspect in designing new materials for organic electronics. conicet.gov.ar The combination of the fluorenone core with other moieties can lead to materials with desirable properties like hole-transporting capabilities, crucial for improving the efficiency of OLEDs. conicet.gov.ar

Charge-Transfer Complexes : The ability to accept electrons allows dinitrofluorenones to form charge-transfer complexes. This property is exploited in applications like adsorbents for the desulfurization of diesel fuel.

Polymer Science : They serve as precursors for creating conjugated polymers and microporous organic frameworks. These polymers can have enhanced thermal stability and specific optical properties. chemimpex.com

The synthesis of dinitrofluorenones with specific substitution patterns (regiochemistry) is a key area of research. tandfonline.com While direct nitration of fluorenone often yields a mixture of products, methods have been developed to produce specific isomers, like 2,7-dinitrofluorenone, in high yield. tandfonline.comresearchgate.net The ability to control the substitution pattern is crucial for tuning the material's properties for targeted applications.

Articulation of Research Objectives for 9H-Fluoren-9-one, 2,3-dinitro-

While isomers like 2,7-dinitro- and 2,5-dinitro-9-fluorenone have been more extensively studied, the investigation of 9H-Fluoren-9-one, 2,3-dinitro- is driven by specific scientific objectives aimed at understanding the influence of its unique substitution pattern.

The primary research objectives for studying 9H-Fluoren-9-one, 2,3-dinitro- include:

Synthetic Methodology and Regioselectivity : A core objective is the development of efficient and selective synthetic routes. Direct nitration of 9-fluorenone (B1672902) typically yields a mixture of 2-nitro- and 4-nitrofluorenone, and further nitration leads to isomers like the 2,7-dinitro derivative. tandfonline.com Achieving the 2,3-dinitro substitution pattern presents a regiochemical challenge. Research aims to establish reliable protocols for its synthesis, which is essential for obtaining the pure compound for further study.

Structural and Physicochemical Characterization : A fundamental objective is to thoroughly characterize the molecule. This involves determining its precise molecular structure, likely through techniques like X-ray crystallography, and documenting its key physicochemical properties. This data provides a baseline for understanding its behavior.

Comparative Electronic and Photophysical Studies : Researchers aim to understand how the adjacent nitro groups at the 2 and 3 positions influence the electronic structure compared to other isomers (e.g., 2,7- or 2,5-dinitrofluorenone). This includes studying its absorption and emission spectra, determining its HOMO-LUMO energy gap, and assessing its electron-accepting capability. These properties are critical for predicting its suitability in electronic and optoelectronic applications.

Exploration in Materials Science : A forward-looking objective is to evaluate its potential as a building block in materials science. By incorporating 9H-Fluoren-9-one, 2,3-dinitro- into polymers or other molecular architectures, researchers can investigate how its specific isomerism affects the properties of the resulting materials, such as their charge transport characteristics, thermal stability, and performance in devices like OLEDs or organic photovoltaics. conicet.gov.arlcpo.fr

The study of less common isomers like 9H-Fluoren-9-one, 2,3-dinitro- is crucial for building a comprehensive understanding of structure-property relationships within the fluorenone family, potentially unlocking new functionalities and applications.

Data Tables

Table 1: Physicochemical Properties of Selected Dinitro-9-fluorenone Isomers Note: Data for 2,3-dinitro-9H-fluoren-9-one is not widely available in the searched literature, reflecting its status as a less-common isomer. Properties for common isomers are provided for comparison.

| Property | 2,7-Dinitro-9H-fluoren-9-one | 2,5-Dinitro-9H-fluoren-9-one |

| CAS Number | 31551-45-8 nih.gov | 53197-58-3 chemdad.com |

| Molecular Formula | C₁₃H₆N₂O₅ nih.gov | C₁₃H₆N₂O₅ chemdad.com |

| Molecular Weight | 270.20 g/mol | 270.2 g/mol chemdad.com |

| Appearance | Light green or yellow crystalline solid nih.govbiomall.in | - |

| Melting Point | 292 - 295 °C fishersci.comchemicalbook.com | 241 °C chemdad.com |

| Solubility | Insoluble in water nih.gov | - |

Structure

2D Structure

3D Structure

Properties

CAS No. |

500576-09-0 |

|---|---|

Molecular Formula |

C13H6N2O5 |

Molecular Weight |

270.20 g/mol |

IUPAC Name |

2,3-dinitrofluoren-9-one |

InChI |

InChI=1S/C13H6N2O5/c16-13-8-4-2-1-3-7(8)9-5-11(14(17)18)12(15(19)20)6-10(9)13/h1-6H |

InChI Key |

BTCGQAJWZRCLRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 9h Fluoren 9 One, 2,3 Dinitro and Analogous Dinitrofluorenones

Elucidation of Classical and Modern Nitration Protocols for Fluorenone Systems

Strategies for Regioselective Dinitration and Isomer Control in Fluorenone Derivatives

Control over the position of the second incoming nitro group is a key challenge in the synthesis of dinitrofluorenones. The directing effects of both the C9-carbonyl group and the first nitro group govern the regiochemical outcome. Direct nitration of 9-fluorenone (B1672902) predominantly yields the 2,7- and 2,5-dinitro isomers. orgsyn.orgacs.org The formation of 2,7-dinitrofluorenone is favored because the initial nitration at the C2 position directs the second nitration to the C7 position, which is the para-position on the other ring, an electronically favored site.

Achieving specific isomers like 2,3-dinitrofluorenone via direct nitration is synthetically challenging and not a commonly reported high-yield procedure. This is because the C2 and C7 positions are electronically activated for electrophilic attack relative to other positions on the deactivated ring system. Historical literature reports on the synthesis of specific dinitrofluorenones have sometimes been subject to revision, as initial structural assignments were later proven incorrect. For instance, a compound once believed to be 4,5-dinitrofluorenone was later identified as 2,5-dinitrofluorenone. acs.org This underscores the difficulty in controlling and characterizing these isomers.

Optimization of Reaction Parameters and Reagent Systems for Enhanced Dinitration Efficiency

The efficiency and selectivity of dinitration can be manipulated by carefully optimizing reaction parameters such as temperature, reaction time, and the ratio of nitrating agents. Increasing the severity of the conditions generally leads to higher degrees of nitration. For example, while mononitration can be achieved under relatively mild conditions, the synthesis of dinitro- and trinitrofluorenones requires more aggressive reagents and higher temperatures. orgsyn.orgresearchgate.net

A study demonstrated that by modifying the reaction conditions, the nitration of fluorenone can be directed towards different products. researchgate.net For instance, heating fluorenone with an increased amount of nitric and sulfuric acid at reflux (120°C) for several hours shifts the product distribution from the mononitro derivative to the 2,7-dinitro- and subsequently the 2,4,7-trinitro- derivatives. orgsyn.orgresearchgate.net The synthesis of 2,4,7-trinitrofluorenone often involves using potent nitrating systems like fuming nitric acid in concentrated sulfuric acid and refluxing for an extended period. orgsyn.org

| Starting Material | Nitrating Agent (Ratio/Equivalents) | Solvent/Conditions | Major Product(s) | Yield | Source |

|---|---|---|---|---|---|

| 9H-Fluoren-9-one | HNO₃ (2.8 eq), H₂SO₄ (3.6 eq) | Water, 80°C, 1.5 h | 2-Nitro-9H-fluoren-9-one | 92% | researchgate.net |

| 9H-Fluoren-9-one | HNO₃ (10 eq), H₂SO₄ (12.5 eq) | Water, Reflux (120°C), 5 h | 2,7-Dinitro-9H-fluoren-9-one | - | researchgate.net |

| 9H-Fluoren-9-one | Fuming HNO₃ / H₂SO₄ | Glacial Acetic Acid, Reflux 1 h | 2,4,7-Trinitro-9H-fluoren-9-one | - | orgsyn.org |

| 2,7-Dinitro-9H-fluoren-9-one | Bromine / HNO₃ / H₂SO₄ | Heating at 60°C | 4,5-Dibromo-2,7-dinitro-9H-fluoren-9-one | 20% | scirp.org |

Targeted Synthesis of the 2,3-Dinitro Substitution Pattern

Given the low regioselectivity of direct nitration for producing the 2,3-isomer, targeted synthetic strategies are required. These methods often rely on building the fluorenone core from precursors that already contain the desired substitution pattern or using functional groups to direct the nitration to the specific positions.

Precursor Selection and Strategic Pre-functionalization for Specific Nitro Group Placement

To synthesize 2,3-dinitro-9H-fluoren-9-one, a retrosynthetic approach suggests starting with precursors where the nitro groups are already in place or can be installed selectively.

Intramolecular Cyclization: A powerful strategy is the cyclization of a substituted biphenyl (B1667301) precursor. For example, an Ullmann-type condensation could be employed to create a 2,2'-disubstituted biphenyl, which is then cyclized to form the fluorenone ring. wikipedia.orgbyjus.comorganic-chemistry.org A hypothetical route could start with the coupling of 2-bromo-3-nitrobenzoic acid and a suitably substituted halobenzene, followed by an intramolecular Friedel-Crafts acylation to close the central ring. orgsyn.org

[2+2+2] Cyclotrimerization: Modern catalytic methods offer regioselective pathways to substituted fluorene (B118485) systems. The [2+2+2] cyclotrimerization of diynes with terminal alkynes, catalyzed by ruthenium or rhodium complexes, can produce specifically substituted fluorenols. mdpi.com These fluorenols can then be oxidized to the corresponding fluorenones. While existing studies have focused on generating 2,4- and 3,4-isomers, the principle demonstrates a viable strategy for building highly substituted fluorenone cores with precise regiocontrol. mdpi.com

Rearrangement of Larger Ring Systems: An older, less common approach involves the rearrangement of larger polycyclic aromatic quinones. For example, the transformation of a dinitrophenanthrenequinone derivative could potentially yield a dinitrofluorenone. acs.org While fraught with potential side reactions and challenging conditions, this highlights the diversity of strategies explored to access these compounds.

Mechanistic Investigations of Nitro Group Introduction Reactions

The mechanism of nitro group introduction is central to understanding isomer distribution. The reaction proceeds via electrophilic attack of the nitronium ion (NO₂⁺) on the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. The stability of this intermediate determines the position of attack.

In the fluorenone system, the C9-carbonyl group strongly withdraws electron density, deactivating the entire ring system. Its primary directing influence is meta to its own ring (positions 1 and 3) and para to the adjacent ring (positions 2 and 7). Consequently, electrophilic attack is most favored at the 2- and 7-positions. Once a nitro group is introduced at C2, it further deactivates the ring. As a deactivating group, it directs subsequent electrophiles to the meta positions relative to itself (C4 and C6 on its own ring) and influences the other ring. This electronic landscape makes the sequential introduction of nitro groups at the adjacent C2 and C3 positions highly unfavorable. scirp.org

Advancements in Green Chemistry Approaches for Fluorenone Synthesis

In response to growing environmental concerns, research has shifted towards developing more sustainable synthetic methods for fluorenones and their derivatives. These green approaches focus on reducing hazardous waste, minimizing energy consumption, and using more benign reagents.

One significant advancement is the use of water as a solvent for nitration reactions. A highly efficient and regioselective synthesis of nitrofluorenones has been reported using water as the sole solvent under mild conditions. researchgate.net This method not only avoids the use of large quantities of corrosive acids and volatile organic solvents but also simplifies the workup procedure, making the process more environmentally friendly.

Another green strategy involves the synthesis of the fluorenone precursor itself. The traditional oxidation of 9H-fluorene to 9H-fluoren-9-one often employs stoichiometric amounts of heavy metal oxidants like chromium trioxide (CrO₃). Greener alternatives include aerobic oxidation using air as the oxidant in the presence of a base like potassium hydroxide (B78521) (KOH), which offers high yields and purity with a much lower environmental impact.

Furthermore, photocatalysis is emerging as a powerful tool in organic synthesis. Light-driven, photocatalytic methods can be used to construct the fluorenone core via radical cyclization under mild conditions, providing an alternative to high-temperature, metal-catalyzed reactions. organic-chemistry.org

Aqueous-Phase Synthesis of Nitrofluorenones and Solvent Minimization

A significant advancement in the green synthesis of nitrofluorenones involves the use of water as a solvent, which drastically reduces the reliance on hazardous organic solvents. researchgate.netingentaconnect.com This methodology has proven highly efficient and regioselective for the nitration of 9-fluorenone, yielding various nitro-derivatives in high purity after simple workup procedures. researchgate.netresearchgate.net

The nitration of 9-fluorenone in an aqueous medium using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can be precisely controlled to produce mono-, di-, or trinitro-derivatives by adjusting reagent stoichiometry and reaction conditions. researchgate.netingentaconnect.com For instance, the synthesis of 2-nitrofluorenone can be achieved with a 92% yield. ingentaconnect.comresearchgate.net By modifying the conditions, the reaction can be directed to produce 2,7-dinitrofluorenone in a 90% yield or 2,4,7-trinitrofluorenone in a 94% yield. researchgate.netingentaconnect.com These aqueous-based methods are cost-effective, environmentally friendly, and potentially scalable for industrial production, as they often eliminate the need for chromatographic separation during purification. researchgate.netingentaconnect.com

Detailed findings from studies on the aqueous-phase nitration of 9-fluorenone are summarized below:

Table 1: Aqueous-Phase Nitration of 9-Fluorenone Data derived from research on green synthetic methods for nitrofluorenones. researchgate.netingentaconnect.comresearchgate.net

| Target Product | HNO₃ (eq.) | H₂SO₄ (eq.) | Temperature (°C) | Time (h) | Yield (%) |

| 2-Nitrofluorenone | 2.8 | 3.6 | 80 | 1.5 | 92 |

| 2,7-Dinitrofluorenone | 10 | 12.5 | 120 (Reflux) | 5 | 90 |

| 2,4,7-Trinitrofluorenone | 11 (fuming) | 9 | 120 (Reflux) | 2 | 94 |

Development of Catalytic Systems for Sustainable Dinitration Processes

To further enhance the sustainability of nitration, significant research has been directed towards developing novel catalytic systems that minimize waste and improve selectivity.

One promising area is the use of solid-supported nitrating agents. sibran.ru Catalysts such as bismuth nitrate (B79036) Bi(NO₃)₃ supported on silica (B1680970) gel or montmorillonite (B579905) clay have been shown to facilitate the nitration of aromatic compounds with high yields under environmentally friendly conditions. sibran.ru These solid catalysts are attractive because they can be easily removed from the reaction mixture and potentially recycled, simplifying the workup process. sibran.ru Other systems, like Claycop (acidic montmorillonite clay impregnated with cupric nitrate), have also been reported for dinitration reactions. sibran.ru

Continuous-flow microreaction technology represents another frontier for safe and sustainable nitration. rsc.org Although often demonstrated for mononitration, this technology offers precise control over reaction parameters like temperature and residence time, which can significantly improve selectivity and yield while minimizing safety risks associated with highly exothermic nitration reactions. rsc.org The use of solid acid catalysts within these flow systems is also being explored to reduce reliance on corrosive liquid acids and organic solvents. rsc.org

Biocatalysis offers an alternative green approach, employing enzymes to perform selective nitrations under mild, environmentally friendly conditions. digitellinc.com For example, Horseradish Peroxidase (HRP) can catalyze the oxidative nitration of electron-rich aromatic compounds in the presence of hydrogen peroxide (H₂O₂) and sodium nitrite (B80452) (NaNO₂). digitellinc.com While the application to fluorenone dinitration requires further investigation, biocatalysis holds potential for highly selective and sustainable synthesis of nitroaromatics. digitellinc.com

Advanced Separation and Purification Techniques for Synthetic Intermediates and Products

The nitration of fluorenone typically yields a mixture of regioisomers, making effective separation and purification crucial for obtaining the desired product. researchgate.net While conventional methods like recrystallization from solvents such as ethanol (B145695) are effective, especially in aqueous-phase synthesis where high-purity products can be directly filtered, more advanced techniques are available for complex mixtures. researchgate.netingentaconnect.com

A novel approach involves modifying the reaction system to allow for direct filtration of the product from the acid mixture, thereby avoiding the traditional and wasteful step of quenching the reaction in large volumes of ice water. bohrium.com For instance, using a H₂SO₄-HNO₃-H₃PO₄ system can yield paste-like products that can be directly filtered, improving yield and allowing for the reuse of the mother liquor. bohrium.com

For the challenging separation of closely related isomers, charge-transfer complexation has emerged as a powerful technique. google.comresearchgate.net This method relies on the formation of a donor-acceptor complex between a π-acceptor molecule and one of the isomers in the mixture. Highly nitrated fluorenones, such as 2,4,5,7-tetranitro-9-fluorenone (TENF), are themselves strong π-acceptors and can be immobilized on a polymer support. researchgate.net This functionalized polymer can then be used to selectively adsorb aromatic compounds from a mixture. researchgate.net The principle can be applied in reverse, where a suitable complexing agent could selectively bind to one dinitrofluorenone isomer over another, facilitating their separation. The complexes can later be separated, and the complexing agent regenerated and recycled. google.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 9H-Fluoren-9-one, 2,3-dinitro- |

| 9-Fluorenone |

| 2-Nitrofluorenone |

| 2,7-Dinitrofluorenone |

| 2,4,7-Trinitrofluorenone |

| 2,4,5,7-tetranitro-9-fluorenone (TENF) |

| Nitric acid |

| Sulfuric acid |

| Phosphoric acid |

| Bismuth nitrate |

| Cupric nitrate |

| Hydrogen peroxide |

| Sodium nitrite |

Exploration of Chemical Reactivity and Transformative Processes of 9h Fluoren 9 One, 2,3 Dinitro

Comprehensive Analysis of Nucleophilic and Electrophilic Substitution Reactions on the Fluorenone Scaffold

The fluorenone scaffold of 9H-Fluoren-9-one, 2,3-dinitro-, distinguished by its electron-deficient nature, is a key site for various chemical reactions. The presence of two nitro groups significantly influences the reactivity of both the aromatic rings and the C9 carbonyl group.

Reactions Involving the C9 Carbonyl Functionality

The carbonyl group at the C9 position is a prime target for nucleophilic addition reactions. Ketones, in general, are reactive with a variety of acids and bases, which can lead to the liberation of heat and flammable gases like hydrogen. They are known to react with reducing agents such as hydrides, alkali metals, and nitrides. nih.gov The electron-withdrawing character of the dinitro-substituted fluorenone core enhances the electrophilicity of the C9 carbonyl carbon, making it more susceptible to nucleophilic attack. For instance, 2,7-dinitro-9-fluorenone (B1213979) has been shown to react with 4,4′-diphenoxybenzophenone in a superacid-catalyzed polyhydroxylakylation reaction to form a high molecular weight polymer, a reaction that does not occur with the less activated 9-fluorenone (B1672902). scispace.comrsc.org This highlights the increased reactivity of the carbonyl group due to the nitro substituents.

Furthermore, the C9 carbonyl can undergo condensation reactions. For example, condensation of 2,7-bisacetamido fluoren-9-one with hydroxylamine (B1172632) hydrochloride in pyridine (B92270) yields the corresponding oxime analog. nih.gov Similarly, Knoevenagel condensation of various 9-fluorenone derivatives with malononitrile (B47326) in refluxing methanol (B129727) is a common method for synthesizing corresponding dicyanomethylene derivatives. rsc.org

Chemical Transformations of the Nitro Groups, Including Reduction to Amino Moieties

The nitro groups on the fluorenone ring are readily transformed, most notably through reduction to amino groups. This transformation is a critical step in the synthesis of various functional derivatives. Several methods have been employed for this reduction. A common laboratory and industrial method involves the use of a reducing agent like tin(II) chloride (SnCl₂) in ethanol (B145695) or iron powder with hydrochloric acid. nih.govgoogle.com For example, 2,7-dinitro-9H-fluoren-9-one can be reduced to 2,7-diamino-9H-fluoren-9-one using SnCl₂·2H₂O in ethanol under reflux. nih.gov Another approach is catalytic hydrogenation, where hydrogen gas is used in the presence of a catalyst like palladium on carbon or Raney nickel. researchgate.net

The resulting diamino-fluorenone compounds are valuable intermediates. For instance, 2,7-diamino-fluoren-9-one serves as a key building block for synthesizing a range of 2,7-disubstituted fluorenone analogs through acylation reactions. nih.gov These diamino derivatives are also used in polymerization reactions to create novel polymers with specific optoelectronic properties. mdpi.comhep.com.cn

Photoreactivity and Radical-Mediated Transformations of Dinitrofluorenones

Dinitrofluorenones, including isomers like 2,7-dinitrofluorenone (DNF), exhibit significant photoreactivity. Upon excitation with UV light, these molecules can form triplet states which are highly reactive. researchgate.netresearchgate.net These excited triplet states can engage in electron transfer reactions with suitable electron donors. For example, the triplet state of DNF reacts with N,N-dimethylaniline (DMA) and N,N-diethylaniline (DEA) at a rate close to the diffusion-controlled limit. researchgate.netresearchgate.net This process can lead to the formation of radical ion pairs. acs.org

The photoreactions can initiate radical-mediated transformations. In the presence of electron donors, photoreduction of the nitroaromatic compound can occur. researchgate.netacs.org The process often starts with an initial electron transfer to form a radical ion pair, which can then undergo proton transfer and subsequent ground-state reactions to yield various products. researchgate.net Radical reactions are characterized by initiation, propagation, and termination steps, forming a self-sustaining chain reaction once started. cornell.edu Free radicals, due to their high reactivity, can be powerful tools in chemical synthesis. libretexts.org The specific products formed can depend on the reaction conditions, such as the solvent and the nature of the electron donor. dss.go.th

Systematic Study of Derivative Formation and Adduct Generation

The unique electronic properties of 9H-Fluoren-9-one, 2,3-dinitro- and its isomers make them excellent building blocks for creating complex molecular architectures with tailored functionalities.

Construction of Electron Donor-Acceptor Systems and Charge-Transfer Complexes

Nitrofluorenones are potent electron acceptors due to the strong electron-withdrawing nature of the nitro groups. researchgate.net This property allows them to form charge-transfer (CT) complexes with a wide array of electron donor molecules. researchgate.netacs.orgrsc.org These complexes are stabilized by the partial transfer of an electron from the donor to the acceptor. researchgate.net

The formation of these CT complexes is often characterized by the appearance of new, long-wavelength absorption bands in the electronic spectra. rsc.orgnih.gov For example, various dinitro- and trinitro-9-fluorenones form CT complexes with donors like N-propylcarbazole and anthracene. acs.orgrsc.org The strength of these interactions and the properties of the resulting complexes can be tuned by modifying the number and position of the nitro groups on the fluorenone acceptor. researchgate.netnih.gov Dinitrofluorenones have been combined with platinum-based donor molecules to create supramolecular stacks that exhibit continuous absorption across the visible spectrum and into the near-infrared region. nih.govmdpi.com These donor-acceptor systems are of interest for their potential applications in materials with novel optical and electronic properties, such as photoconductivity. nih.govjst.go.jp

Investigation of Condensation Reactions and Other Linkage Formations

The reactive sites on the 2,3-dinitro-9-fluorenone molecule, particularly the carbonyl group and the amino groups (after reduction of the nitro groups), allow for a variety of condensation and linkage reactions, leading to the formation of larger, more complex structures, including polymers.

The diamino derivative, 2,3-diamino-9-fluorenone, is a key monomer for polymerization. It can undergo condensation reactions with various electrophilic comonomers to produce high-performance polymers. For example, poly(pyridinium salt)s have been synthesized through a ring-transmutation polymerization reaction between a bis(pyrylium salt) and 9,9'-dioctyl-9H-fluorene-2,7-diamine. mdpi.com Soluble copolymers of fluorenone have also been synthesized via Heck polymerization. hep.com.cn These polymers often exhibit interesting properties such as high thermal stability, good solubility in organic solvents, and high electron affinity, making them promising for applications in polymer photovoltaic cells and as electron-transporting materials. hep.com.cn

Furthermore, the carbonyl group of dinitrofluorenone can participate in polymerization reactions directly. In the presence of a superacid catalyst, 2,7-dinitro-9-fluorenone reacts with non-activated aromatic hydrocarbons like 4,4′-diphenoxybenzophenone to yield linear, high-molecular-weight polymers. scispace.comrsc.org

Below is a table summarizing examples of linkage formations involving fluorenone derivatives.

| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Reference |

| 2,7-Diamino-9-fluoren-9-one | Acyl reagents (e.g., acetic anhydride) | Acylation | 2,7-bis(alkylamido)fluorenones | nih.gov |

| 2,7-Bisacetamido fluoren-9-one | Hydroxylamine hydrochloride | Condensation | Oxime analog | nih.gov |

| 9,9'-Dioctyl-9H-fluorene-2,7-diamine | Bis(pyrylium salt)s | Ring-transmutation Polymerization | Poly(pyridinium salt)s | mdpi.com |

| 2,7-Dinitro-9-fluorenone | 4,4′-Diphenoxybenzophenone | Polyhydroxylakylation | High molecular weight polymer | scispace.comrsc.org |

Acid-Base Equilibria and Protonation Dynamics

The acid-base characteristics of 9H-Fluoren-9-one, 2,3-dinitro- are dictated by the interplay of its constituent functional groups: the carbonyl group at the 9-position and the two electron-withdrawing nitro groups on one of the aromatic rings. These features confer upon the molecule a dual nature, allowing it to act as both a very weak base and a potential carbon acid.

The primary site of basicity in the fluorenone system is the lone pair of electrons on the oxygen atom of the carbonyl group. Protonation of this oxygen would lead to the formation of a conjugate acid. However, the presence of two strongly electron-withdrawing nitro groups on the fluorene (B118485) ring system significantly diminishes the electron density at the carbonyl oxygen. This inductive and resonance electron withdrawal deactivates the carbonyl group towards protonation, rendering 9H-Fluoren-9-one, 2,3-dinitro- a very weak base. cdnsciencepub.com Studies on related diaryl ketones have shown that the introduction of nitro groups substantially decreases the basicity of the carbonyl function. cdnsciencepub.com For instance, the pKBH+ value for 4,4'-dinitrobenzophenone is significantly lower than that of unsubstituted benzophenone, indicating a marked reduction in basicity. cdnsciencepub.com

Conversely, the electron-withdrawing nature of the nitro groups enhances the acidity of the methylene (B1212753) protons at the 9-position of the corresponding fluorene precursor. While the target molecule is a fluorenone and lacks these methylene protons, related studies on nitro-substituted fluorenes have demonstrated that the C-H bonds of the methylene bridge can become sufficiently acidic to undergo deprotonation, even in the absence of a strong base. mdpi.com This increased acidity is a direct consequence of the stabilization of the resulting carbanion (fluorenyl anion) through resonance delocalization of the negative charge onto the nitro groups.

The dissolution of certain nitro-substituted fluorene derivatives in strong acids like sulfuric acid can lead to the formation of colorless solutions due to the protonation of electron-donating parts of the molecule, a process that can be reversible upon the addition of water. mdpi.com This highlights the intricate interplay of substituents and their influence on the acid-base properties of the fluorene scaffold.

Advanced Structural Elucidation and Spectroscopic Characterization of 9h Fluoren 9 One, 2,3 Dinitro

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 9H-Fluoren-9-one, 2,3-dinitro-, NMR is crucial for confirming the precise substitution pattern on the fluorenone core.

The introduction of two nitro (NO₂) groups onto the 9-fluorenone (B1672902) skeleton significantly influences the electronic environment of the aromatic protons and carbons, causing notable perturbations in their NMR chemical shifts. The nitro group is a strong electron-withdrawing group, which deshields (shifts to a higher ppm value) the nuclei in its vicinity.

Similarly, in the ¹³C NMR spectrum, the carbons directly bonded to the nitro groups (C2 and C3) would be strongly deshielded. The carbonyl carbon (C9) is also sensitive to substitution on the aromatic rings. In 9-fluorenone, the C9 signal appears around δ 193.7 ppm. The presence of two electron-withdrawing nitro groups, as seen in the 2,7-dinitro isomer (δ 190.8 ppm), can cause a slight upfield shift of the carbonyl signal, a phenomenon attributable to complex resonance and inductive effects. ingentaconnect.com A similar effect would be anticipated for the 2,3-dinitro isomer. The most pronounced downfield shifts would be observed for C2 and C3, while other carbons in the dinitrated ring would also be shifted downfield relative to the parent compound.

Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts for 9-Fluorenone and Related Nitro-Derivatives Note: Data for 2,3-dinitro-9-fluoren-9-one is predicted based on known substituent effects and data from related isomers. Direct experimental data is not available in the cited sources.

| Compound | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shift (C=O) (δ, ppm) | Source |

| 9-Fluoren-9-one | 7.65 (d, 2H), 7.45-7.48 (m, 4H), 7.28 (d, 2H) | ~193.7 | google.com |

| 2-Nitro-9-fluorenone | 8.24 (s, 1H), 8.02-8.04 (d, 1H), 7.60-7.64 (m, 2H), 7.34-7.39 (m, 3H) | ~191.2 | google.comingentaconnect.com |

| 2,7-Dinitro-9-fluorenone (B1213979) | 8.26 (s, 2H), 7.92-7.94 (d, 2H), 7.44-7.46 (d, 2H) | ~190.8 | google.comingentaconnect.com |

While one-dimensional NMR provides information on chemical shifts, two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity of atoms, thereby confirming the 2,3-substitution pattern.

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For 2,3-dinitro-9-fluoren-9-one, COSY would show correlations between adjacent protons. For instance, the proton at C1 would show a correlation with the proton at C4, confirming their positions on the same aromatic ring. The protons on the other ring (H5, H6, H7, H8) would show their own distinct coupling network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would be used to assign the specific ¹³C signals to their corresponding ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern. HMBC shows correlations between protons and carbons over two to three bonds. Key correlations would include:

The proton at C1 showing a correlation to carbons C2, C3, and C9.

The proton at C4 showing a correlation to carbons C2, C3, and the adjacent quaternary carbon.

Protons on the unsubstituted ring showing correlations to the carbonyl carbon (C9).

The collective data from these 2D NMR experiments would provide an unambiguous structural assignment of 9H-Fluoren-9-one, 2,3-dinitro-, distinguishing it from other possible dinitro isomers.

¹H and ¹³C NMR Chemical Shift Perturbations due to Nitro Substitution

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both FTIR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying specific functional groups present in a compound. chemicalbook.comresearchgate.netpressbooks.pub

For 9H-Fluoren-9-one, 2,3-dinitro-, the most prominent features in its vibrational spectra would be the stretching frequencies of the carbonyl (C=O) and nitro (NO₂) groups.

Carbonyl (C=O) Stretching: The fluorenone carbonyl group typically exhibits a strong absorption band in the FTIR spectrum. In the parent 9-fluorenone, this band appears around 1710 cm⁻¹. google.com Substitution with electron-withdrawing nitro groups generally shifts this frequency to a higher wavenumber. For example, in 2,7-dinitro-9-fluorenone, the C=O stretch is observed at approximately 1748 cm⁻¹. google.com A similar high-frequency shift would be expected for the 2,3-dinitro isomer.

Nitro (NO₂) Stretching: The two nitro groups give rise to two characteristic and intense stretching vibrations:

Asymmetric stretching (ν_as(NO₂)): This typically appears in the range of 1500-1560 cm⁻¹.

Symmetric stretching (ν_s(NO₂)): This is found in the 1335-1370 cm⁻¹ region. For 2,7-dinitro-9-fluorenone, these bands are observed around 1520 cm⁻¹ and 1340 cm⁻¹ respectively. google.com The 2,3-dinitro isomer is expected to show strong absorptions in these same regions, confirming the presence of the nitro functionalities.

The precise frequencies of the C=O and NO₂ vibrations can provide subtle structural information. The electronic communication between the substituents and the fluorenone core affects the bond strength and, consequently, the vibrational frequency. The significant shift of the C=O band to higher energy upon nitration confirms the strong electron-withdrawing nature of the nitro groups, which shortens and strengthens the carbonyl double bond.

FTIR and Raman spectroscopy are complementary techniques. While FTIR is more sensitive to polar bonds like C=O and N-O, Raman spectroscopy is particularly effective for analyzing homo-nuclear bonds and symmetric vibrations within the aromatic π-system. chemicalbook.com The aromatic C=C ring stretching vibrations, typically observed in the 1400-1610 cm⁻¹ range, would be visible in both spectra and provide a fingerprint of the fluorenone backbone.

Table 2: Characteristic IR Absorption Frequencies for 9-Fluorenone and Nitro-Derivatives (cm⁻¹)

| Compound | ν(C=O) | ν_as(NO₂) | ν_s(NO₂) | Source |

| 9-Fluoren-9-one | ~1710 | - | - | google.com |

| 2-Nitro-9-fluorenone | ~1746 | ~1518 | ~1344 | google.com |

| 2,7-Dinitro-9-fluorenone | ~1748 | ~1520 | ~1340 | google.com |

Characteristic Vibrational Modes of Nitro and Carbonyl Groups

Electronic Absorption (UV-Vis) Spectroscopy and Intramolecular Charge Transfer (ICT) Phenomena

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of 9H-Fluoren-9-one, 2,3-dinitro- is dominated by the electronic structure of the conjugated fluorenone system, which is heavily modified by the nitro substituents.

The parent 9-fluorenone is a pale yellow compound, showing absorption maxima around 258 nm, 294 nm, and 328 nm. guidechem.com The introduction of nitro groups, which are strong auxochromes and electron-withdrawing groups, typically causes a bathochromic (red) shift in the absorption spectrum. This shift is due to the extension of the conjugated system and the creation of new, lower-energy electronic transitions.

In nitro-aromatic compounds like 2,3-dinitro-9-fluoren-9-one, the interaction between the electron-donating aromatic rings (as part of the fluorene (B118485) system) and the electron-accepting nitro and carbonyl groups can lead to Intramolecular Charge Transfer (ICT) transitions. These ICT bands are often broad and appear at longer wavelengths in the visible region, contributing to the color of the compound. For various nitrofluorenone (B14763482) derivatives, these charge transfer bands are well-documented and play a crucial role in their application as electron acceptors in materials science. guidechem.comresearchgate.net The UV-Vis spectrum of 2,3-dinitro-9-fluoren-9-one is therefore expected to exhibit strong absorption bands extending into the visible region, a direct consequence of the ICT phenomenon facilitated by the dinitro substitution.

Information Deficit for 2,3-dinitro-9H-fluoren-9-one Prevents Detailed Analysis

A comprehensive search for scientific data on the chemical compound 9H-Fluoren-9-one, 2,3-dinitro- has revealed a significant lack of available information in the public domain. Despite extensive queries for its spectroscopic signatures, mass spectrometric behavior, and crystallographic data, no specific experimental or theoretical studies for this particular isomer could be located.

The initial investigation yielded data for related isomers, most notably 2,7-dinitro-9H-fluoren-9-one and other derivatives. This included details on their synthesis, spectroscopic properties, and in some cases, crystal structures. However, this information is not transferable to the 2,3-dinitro isomer due to the distinct electronic and steric effects that would arise from the different positioning of the nitro groups on the fluorenone framework.

Subsequent targeted searches for "9H-Fluoren-9-one, 2,3-dinitro-", "2,3-dinitro-9-fluorenone", and related terms across various scientific databases and literature repositories also failed to produce any relevant results. This absence of data prevents a detailed analysis as per the requested outline, which requires specific information on:

Spectroscopic Signatures of Electronic Transitions and Conjugation Effects: No UV-Vis or other electronic spectroscopy data for 2,3-dinitro-9H-fluoren-9-one is available to discuss its electronic transitions and the influence of the nitro groups on the conjugated system.

Solvatochromic Behavior and Environmental Influence on Electronic Spectra: Without electronic spectra in different solvents, an analysis of its solvatochromic properties cannot be performed.

High-Resolution Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation: There are no published mass spectra or fragmentation studies for this compound.

Single-Crystal X-ray Diffraction (XRD) for Definitive Solid-State Structure Determination: No crystallographic information, which is essential for analyzing molecular conformation, planarity, nitro group orientation, and intermolecular interactions, has been reported.

Due to this critical lack of foundational data, it is not possible to construct the requested scientific article on 9H-Fluoren-9-one, 2,3-dinitro-. Further research, including the synthesis and characterization of this specific compound, would be required to generate the necessary information for such an analysis.

Computational Chemistry and Theoretical Investigations into 9h Fluoren 9 One, 2,3 Dinitro

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. These methods solve the Schrödinger equation for a given molecule, providing information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. semanticscholar.org It is particularly effective for analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting a molecule's reactivity and electronic properties. researchgate.net

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally suggests that a molecule is more reactive and can be more easily excited. researchgate.net

For nitro-substituted fluorenones, the strong electron-withdrawing nature of the nitro groups significantly influences the electronic properties. These groups lower the energy of the LUMO, making the molecule a better electron acceptor. In the case of 9H-Fluoren-9-one, 2,3-dinitro-, the two nitro groups are expected to substantially lower the LUMO energy, enhancing its electron-accepting capabilities.

Table 1: Illustrative Calculated Electronic Properties of Dinitrofluorenone Isomers

| Property | 2,7-Dinitro-9-fluorenone (B1213979) (Illustrative) | 2,3-Dinitro-9-fluorenone (Predicted Trend) |

|---|---|---|

| HOMO Energy | ~ -7.5 eV | Expected to be in a similar range, with minor shifts due to substituent position |

| LUMO Energy | ~ -3.5 eV | Expected to be low due to strong electron-withdrawing groups |

| HOMO-LUMO Gap | ~ 4.0 eV | Expected to be relatively small, indicating potential for charge-transfer interactions |

Note: The values for 2,7-Dinitro-9-fluorenone are representative and based on typical DFT calculations for such compounds. Specific values can vary with the computational method and basis set. The trends for the 2,3-dinitro isomer are predictive.

Energy landscapes, mapped through techniques like potential energy surface (PES) scans, can reveal the most stable conformations of the molecule and the energy barriers for rotation around single bonds, such as the C-N bonds of the nitro groups.

Computational methods can also predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These predicted spectra can be compared with experimental data to aid in the structural elucidation of complex molecules.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states. For a molecule like 9H-Fluoren-9-one, 2,3-dinitro-, TD-DFT can predict the wavelength of maximum absorption (λmax), which is typically associated with π-π* and n-π* transitions within the conjugated system. The electron-withdrawing nitro groups are expected to cause a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to the parent 9H-fluoren-9-one.

Density Functional Theory (DFT) for Molecular Orbital Analysis (HOMO, LUMO) and Energy Landscapes

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of particles, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment (e.g., solvent molecules or other molecules in a crystal). cas.cn

For 9H-Fluoren-9-one, 2,3-dinitro-, MD simulations could be employed to:

Explore Conformational Space: To sample the different possible orientations of the nitro groups relative to the fluorenone core.

Study Intermolecular Interactions: To understand how molecules of 2,3-dinitro-9-fluorenone might pack in a solid-state or aggregate in solution. This is particularly relevant for materials science applications, where intermolecular π-π stacking interactions are crucial for properties like charge transport. uni-muenchen.de

Simulate Behavior in Solution: To model how the molecule interacts with different solvents, which can influence its solubility and reactivity.

MD simulations are a powerful complement to static quantum chemical calculations, providing a dynamic picture of molecular behavior. cas.cn

Advanced Modeling for Structure-Property Relationships and Predictive Design

Advanced computational modeling techniques aim to establish quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR). These models use statistical methods to correlate the chemical structure of a molecule with its physical properties or biological activity.

For a class of compounds like dinitrofluorenones, a QSAR study might involve:

Descriptor Calculation: Calculating a variety of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for a series of related dinitrofluorenone isomers.

Model Building: Using statistical techniques like multiple linear regression or machine learning to build a mathematical model that relates these descriptors to a specific property of interest (e.g., electron affinity, toxicity, or receptor binding affinity). researchgate.net

Predictive Design: Employing the validated QSAR model to predict the properties of new, unsynthesized dinitrofluorenone derivatives. This allows for the rational design of molecules with optimized characteristics for a particular application, be it in materials science or medicinal chemistry.

While specific QSAR studies on 9H-Fluoren-9-one, 2,3-dinitro- are not prominent in the literature, the principles of QSAR could be applied to this and related compounds to guide the synthesis of novel materials with desired electronic or biological properties.

Advanced Applications and Materials Science Engineering of 9h Fluoren 9 One, 2,3 Dinitro

Integration in Organic Electronic Materials and Devices

Nitro-substituted fluorenones are a significant class of electron-deficient molecules that have been widely explored for use in organic electronics. cdnsciencepub.com Their strong electron-accepting character, a result of the electron-withdrawing nitro groups on the conjugated fluorenone backbone, makes them excellent candidates for various electronic functions. cymitquimica.com

Development as Electron Transport Layer Components and Organic Semiconductors

While specific data for 9H-Fluoren-9-one, 2,3-dinitro- is not available, its isomers, particularly 2,7-dinitro-9H-fluoren-9-one, are recognized for their utility as n-type organic semiconductors and components in electron transport layers (ETLs). cdnsciencepub.com The primary role of an ETL in devices like Organic Light-Emitting Diodes (OLEDs) is to facilitate the efficient injection and transport of electrons from the cathode to the emissive layer.

The electron transport capability of nitrofluorenones is profoundly dependent on their electron affinity. cdnsciencepub.com The presence of multiple nitro groups increases the molecule's ability to accept and stabilize an electron, which is crucial for n-type conduction. Dinitro and trinitro derivatives of fluorenone have demonstrated good electron transport properties when dispersed in polymeric matrices. cdnsciencepub.com For instance, studies on related alkylated trinitrofluorenones have shown that they are effective electron transport systems, comparable to the widely studied 2,4,7-trinitro-9H-fluoren-9-one (TNF). cdnsciencepub.com This suggests that dinitro isomers, including the 2,3-dinitro variant, would possess the fundamental electronic structure required for such applications.

Role in Charge-Transfer Complexes and Photoconductivity Sensitization in Polymeric Matrices

Nitrofluorenones are exceptionally effective at forming charge-transfer (CT) complexes with electron-donor molecules and polymers. cdnsciencepub.com This property is central to their use as photosensitizers in photoconductive materials, particularly with carbazole-containing polymers like poly(N-vinylcarbazole) (PVK). mdpi.com The first commercially successful organic photoconductor was, in fact, based on a CT complex between a nitrofluorenone (B14763482) derivative (TNF) and PVK. mdpi.com

When a nitrofluorenone is blended with a donor polymer, a ground-state CT complex forms, which can absorb light at longer wavelengths than either component alone. acs.orgnih.gov Upon photoexcitation, this complex facilitates the generation of an electron-hole pair. The strong electron-accepting nature of the fluorenone derivative allows it to efficiently accept the electron, while the hole is transported through the donor polymer matrix. This process, known as sensitization, extends the spectral response of the photoconductive material into the visible region. mdpi.comosti.gov

Research on 2,7-dinitro-9H-fluoren-9-one shows it acts as a potent acceptor in forming CT complexes that are "black absorbers," capable of absorbing light across the entire visible spectrum and into the near-infrared. acs.orgnih.gov This broad absorption is highly desirable for photosensitive devices. The efficiency of sensitization is linked to the electron affinity of the fluorenone acceptor; a higher electron affinity generally leads to more efficient CT complex formation and improved photoconductivity. mdpi.com Therefore, 9H-Fluoren-9-one, 2,3-dinitro- is expected to exhibit similar behavior, forming CT complexes and sensitizing donor polymers.

Exploration in Nonlinear Optical (NLO) Materials

Fluorenone-based molecules are an excellent platform for engineering materials with nonlinear optical (NLO) properties, which are critical for applications in photonics and optoelectronics, such as optical switching and light modulation. ru.nlresearchgate.net The key to a high NLO response in organic molecules is typically a donor-π-acceptor (D-π-A) architecture that enhances molecular polarizability.

While the fluorenone core itself is an acceptor, attaching electron-donating groups to it creates the D-π-A structure necessary for second-order NLO effects. Conversely, the inherent electron-accepting strength of dinitrofluorenones makes them valuable as the acceptor component in more complex NLO chromophores. Though research specifically on the NLO properties of 9H-Fluoren-9-one, 2,3-dinitro- has not been published, studies on related fluorene (B118485) derivatives show that modifying the number and position of nitro groups can tune the material's hyperpolarizability. researchgate.netnih.gov The design of fluorenone-based materials for NLO applications is an active area of research, focusing on optimizing the molecular structure to achieve large and stable NLO responses. ru.nl

Incorporation into Functional Polymeric Systems and Dendrimeric Structures

The fluorene scaffold is a versatile building block for the synthesis of functional polymers and dendrimers due to its rigid, planar structure and the ease with which it can be functionalized. researchgate.net While specific examples incorporating the 2,3-dinitro-fluorenone unit are not documented, the general strategies employed for other fluorene derivatives are applicable.

Nitrofluorenones can be incorporated into polymer backbones or used as pendant groups to impart specific electronic properties, such as electron transport or photosensitivity, to the resulting material. For instance, polymers containing fluorenone units are studied for use in OLEDs and organic photovoltaics. researchgate.net

Dendrimers, which are highly branched, tree-like molecules, have also been constructed using fluorene-based cores. These structures are investigated for applications such as chemical sensors. For example, fluorescent carbazole (B46965) dendrimers with spirobifluorene cores have been studied for the detection of nitroaromatic explosives via fluorescence quenching. This demonstrates the synergy between the fluorene structural unit and nitroaromatic analytes, a principle that could be exploited by incorporating a dinitrofluorenone unit directly into a dendrimeric or polymeric sensor.

Design and Synthesis of Fluorenone-based Dyes and Pigments with Tunable Optical Properties

The fluorenone core is a chromophore, and its derivatives are often colored, making them suitable for use as dyes and pigments. cymitquimica.com The presence of nitro groups on the fluorenone ring acts as a powerful auxochrome, modifying the electronic structure and shifting the absorption spectrum. This allows for the tuning of the compound's color and optical properties.

Dinitrofluorenones are typically yellow crystalline solids. cymitquimica.comontosight.ai By creating donor-acceptor systems based on the dinitrofluorenone acceptor, the intramolecular charge transfer (ICT) can be modulated, leading to dyes that absorb strongly in the visible and even near-infrared regions. mdpi.com For example, combining a dinitrofluorenone acceptor with various electron-donating groups through a π-conjugated bridge can systematically shift the absorption wavelength. This strategy is used to create dyes for specific applications, such as sensitizers for solar cells or chromophores for NLO materials. mdpi.comresearchgate.net While this has been demonstrated with other isomers, the same principles of molecular design would apply to derivatives of 9H-Fluoren-9-one, 2,3-dinitro-.

Electrochemical Applications and Energy Storage Devices

The electrochemical behavior of nitrofluorenones is fundamental to their application in electronic devices. Their ability to reversibly accept electrons makes them suitable for use as electron-acceptor materials in various electrochemical systems. cdnsciencepub.com Cyclic voltammetry is a key technique used to characterize these materials, providing data on their reduction potentials, which correlate to their electron affinity. cdnsciencepub.comresearchgate.net

Studies on a range of nitrofluorenone derivatives show that the reduction potential shifts to less negative (more positive) values as the number of nitro groups increases, indicating a higher electron affinity. cdnsciencepub.com Dinitrofluorenone isomers exhibit reversible or quasi-reversible one-electron reduction waves, confirming their capacity to form stable radical anions, which is the basis for electron transport. cdnsciencepub.comcdnsciencepub.comacs.org

The table below compares the half-wave reduction potentials (E₁/₂) for various fluorenone derivatives, illustrating the effect of nitro substitution. This redox activity is not only crucial for ETLs in OLEDs but also suggests potential for use in other areas, such as organic rechargeable batteries or as electron mediators in electrochemical sensors.

| Compound Name | Number of Nitro Groups | Half-Wave Reduction Potential (E₁/₂) vs. Ag/AgCl | Source |

| 9-Fluorenone (B1672902) | 0 | -1.55 V | cdnsciencepub.com |

| 2-Nitro-9,9-bis(n-butylthio)fluorene | 1 | -1.02 V | cdnsciencepub.com |

| 2-Alkyl-4,7-dinitrofluoren-9-one | 2 | -0.76 V | cdnsciencepub.com |

| 2,7-Dinitro-9,9-bis(n-butylthio)fluorene | 2 | -0.81 V | cdnsciencepub.com |

| 2,4,7-Trinitro-9H-fluoren-9-one (TNF) | 3 | -0.42 V | cdnsciencepub.com |

| 2,4,5,7-Tetranitro-9,9-bis(n-butylthio)fluorene | 4 | -0.33 V | cdnsciencepub.com |

| 9H-Fluoren-9-one, 2,3-dinitro- | 2 | No Data Available |

Note: The electrochemical potentials are highly dependent on experimental conditions (solvent, electrolyte, reference electrode) and should be used for comparative purposes.

Elucidation of Redox Behavior in Non-Aqueous and Ionic Liquid Electrolytes

The electrochemical behavior of dinitrofluorenone derivatives is a critical aspect that underpins their utility in electronic devices. The reduction potentials are particularly important as they quantify the electron-accepting strength of the molecule. While specific data for the 2,3-dinitro isomer is not extensively documented, studies on related dinitro- and polynitrofluorenone compounds in non-aqueous electrolytes provide significant insights into its expected redox properties.

Cyclic voltammetry (CV) is the primary technique used to investigate this behavior. In non-aqueous solvents like methylene (B1212753) chloride or acetonitrile (B52724), nitrofluorenone derivatives typically exhibit reversible or quasi-reversible one-electron reduction waves. cdnsciencepub.comfigshare.com The addition of nitro groups to the fluorenone structure shifts the reduction potential to more positive (anodic) values, indicating an increased electron affinity. For instance, studies on a series of nitro-9,9-bis(n-butylthio)fluorenes demonstrated that the reduction potential shifts anodically by approximately 0.2 V for each added nitro group. cdnsciencepub.com

The position of the nitro groups also influences the redox potential. Research on various isomers shows a range of reduction potentials, reflecting the electronic influence of the substituents' locations on the aromatic core. cdnsciencepub.com For example, 2-alkyl-4,7-dinitrofluorenone shows a reversible reduction at -0.76 V (vs. Ag/AgCl), while 3,5-dinitrofluorenone derivatives display a first reduction potential (E¹red) around -1.02 V (vs. Ag/Ag⁺ in THF). cdnsciencepub.comfigshare.com These findings suggest that 9H-Fluoren-9-one, 2,3-dinitro- would also possess a low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level, making it a strong electron acceptor. The reduction processes for dinitrofluorenone-containing molecules can be sequential, yielding stable radical anions, dianions, and even radical trianions upon accepting electrons. figshare.comacs.org

The table below summarizes the electrochemical reduction data for several representative nitrofluorenone compounds, which can be used to estimate the behavior of the 2,3-dinitro isomer.

| Compound | First Half-Wave Reduction Potential (E¹red) | Reference Electrode | Solvent | Citation |

|---|---|---|---|---|

| 2-alkyl-4,7-dinitrofluorenone | -0.76 V | Ag/AgCl | Methylene Chloride | cdnsciencepub.com |

| 2,4,7-trinitrofluorenone (TNF) | -0.42 V | Ag/AgCl | Methylene Chloride | cdnsciencepub.com |

| t-butyl trinitrofluorenone | -0.44 V | Ag/AgCl | Methylene Chloride | cdnsciencepub.com |

| Dinitrobutoxycarbonylfluorenone | -0.55 V | Ag/AgCl | Methylene Chloride | cdnsciencepub.com |

| Oligo(arylene) with 3,5-dinitrofluorenone core | -1.02 V | Ag/Ag⁺ | THF | figshare.comacs.org |

The use of ionic liquids as electrolytes for electrochemical studies is an area of growing interest, though specific data on dinitrofluorenones in these media is sparse. Generally, ionic liquids can influence the redox potentials and diffusion coefficients of electroactive species. For the parent 9-fluorenone, studies in room-temperature ionic liquids have been conducted, revealing the potential for these solvent systems in electrosynthetic routes. Given that the redox properties of 2,7-dinitro-9-fluorenone (B1213979) allow it to participate in electron transfer reactions and form stable complexes, it is plausible that 9H-Fluoren-9-one, 2,3-dinitro- would exhibit interesting and potentially useful electrochemical behavior in ionic liquid electrolytes, warranting further investigation.

Use as Precursors for Electroactive Conjugated Polymers with Tailored Electronic Characteristics

The strong electron-accepting nature of dinitrofluorenones makes them excellent building blocks for creating n-type or donor-acceptor conjugated polymers. These polymers are sought after for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). By incorporating a dinitrofluorenone unit into a polymer backbone, the electronic characteristics of the resulting material can be precisely tailored.

Several polymerization methods can be employed to synthesize polymers from dinitrofluorenone precursors. One approach is superacid-catalyzed polycondensation. For example, 2,7-dinitrofluorenone has been successfully polymerized with various aromatic hydrocarbons in the presence of a superacid like trifluoromethanesulfonic acid (TFSA). scispace.com This method yields linear, high-molecular-weight polymers that are soluble in common organic solvents and can be cast into flexible, transparent films. scispace.com

Another powerful technique is transition-metal-catalyzed cross-coupling, such as the Suzuki coupling reaction. This method is widely used for synthesizing polyfluorenes and their derivatives. nycu.edu.twnus.edu.sg For this to be applied to 9H-Fluoren-9-one, 2,3-dinitro-, the monomer would first need to be functionalized with appropriate groups, such as bromine or boronic ester groups, at positions suitable for polymerization (e.g., the 2 and 7 positions). For instance, oligo(arylene) molecular wires have been synthesized using a 2,7-dibromo-3,5-dinitrofluorenone core reagent via Suzuki coupling. figshare.comacs.org This demonstrates the feasibility of incorporating dinitrofluorenone units into extended conjugated systems.

The properties of the resulting polymers are directly influenced by the dinitrofluorenone acceptor unit. In donor-acceptor copolymers, the fluorenone moiety creates a low-lying LUMO, which facilitates electron injection and transport. The intramolecular charge transfer (ICT) between the donor and acceptor units along the polymer chain leads to a reduced bandgap and shifts the optical absorption and emission to longer wavelengths. This is a key strategy for developing low-bandgap polymers for photovoltaic applications or for tuning the emission color in OLEDs.

The table below outlines polymerization methods and the resulting polymer characteristics using dinitrofluorenone derivatives as precursors.

| Dinitrofluorenone Precursor | Polymerization Method | Comonomer/Reactant | Resulting Polymer Type | Key Properties | Citation |

|---|---|---|---|---|---|

| 2,7-dinitrofluorenone | Superacid-catalyzed Polycondensation | Aromatic hydrocarbons | Polyarylenes | Soluble, film-forming, high thermal stability | scispace.com |

| 2,7-dibromo-3,5-dinitrofluorenone | Suzuki Cross-Coupling | Aryl-diboronic esters | Oligo(arylene)s | Defined molecular wires with strong electron-acceptor core | figshare.comacs.org |

| 2,4-Dinitrofluorenone-5,7-dicarboxylic acid | Polycondensation | - | π-conjugated polymers | Useful in electronic materials | evitachem.com |

Environmental Fate and Biodegradation Research Pertaining to Dinitrofluorenones

Microbial Degradation Pathways of Fluorene (B118485) and Fluorenones in Natural and Engineered Systems

From 9-fluorenone (B1672902), the degradation pathways can diverge. One common pathway involves a dioxygenase enzyme attacking the aromatic ring adjacent to the ketone group, leading to the formation of an angular diol, (+)-1,1a-dihydroxy-1-hydro-9-fluorenone. nih.gov Subsequent ring cleavage and further metabolic steps can lead to the formation of phthalic acid. nih.gov Some bacterial species, such as Pseudomonas sp. strain F274 and Sphingomonas sp. LB126, have been shown to metabolize fluorene via this pathway. ethz.chnih.gov

Another pathway observed in some bacteria involves hydroxylation of the aromatic rings of 9-fluorenone at different positions. For instance, Staphylococcus auricularis strain DBF63 can produce 4-hydroxy-9-fluorenone (B163111) and 1-hydroxy-9-fluorenone from 9-fluorenone. pjoes.com The degradation of dinitrotoluenes, which are structurally related to dinitrofluorenones, has also been studied. Burkholderia cepacia strain JS850 and Hydrogenophaga palleronii strain JS863 can mineralize 2,6-dinitrotoluene (B127279) by converting it to 3-methyl-4-nitrocatechol through a dioxygenation reaction that releases nitrite (B80452). nih.gov This suggests that similar enzymatic machinery could potentially act on dinitrofluorenones.

The construction of microbial consortia, either through top-down or bottom-up approaches, is a promising strategy for the bioremediation of complex compounds. nih.gov These consortia can exhibit enhanced degradation capabilities compared to single strains due to synergistic metabolic activities. nih.gov

Table 1: Microbial Degradation of Fluorene and Related Compounds

| Microorganism | Substrate | Key Metabolites |

|---|---|---|

| Pseudomonas sp. strain F274 | Fluorene | 9-fluorenol, 9-fluorenone, (+)-1,1a-dihydroxy-1-hydro-9-fluorenone, 8-hydroxy-3,4-benzocoumarin, Phthalic acid nih.gov |

| Pseudomonas aeruginosa | Fluorene | 9H-fluoren-9-ol, 9H-fluoren-9-one, 1,1a-dihydroxy-1-hydro-9-fluorenone, Phthalic acid, Protocatechuic acid researchgate.net |

| Sphingobacterium sp. KM-02 | Fluorene | 9-fluorenone, 4-hydroxy-9-fluorenone, 8-hydroxy-3,4-benzocoumarin researchgate.net |

| Staphylococcus auricularis DBF63 | Fluorene | 9-fluorenol, 9-fluorenone, 4-hydroxy-9-fluorenone, 1-hydroxy-9-fluorenone pjoes.com |

| Burkholderia cepacia JS850 | 2,6-Dinitrotoluene | 3-methyl-4-nitrocatechol, 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid, 2-hydroxy-5-nitropenta-2,4-dienoic acid nih.gov |

| Hydrogenophaga palleronii JS863 | 2,6-Dinitrotoluene | 3-methyl-4-nitrocatechol, 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid, 2-hydroxy-5-nitropenta-2,4-dienoic acid nih.gov |

Photolytic and Chemical Degradation Mechanisms of Fluorenones under Environmental Conditions

Photolytic degradation, the breakdown of compounds by light, is a primary transformation process for many organic pollutants in the environment, including nitro-PAHs. aaqr.orgquora.com The rate and products of photolysis can be influenced by various factors such as the presence of other chemical species, the solvent or medium, and the intensity of the light source. researchgate.netresearchgate.netjournalajocs.com

For nitro-PAHs, photodecomposition rates can be influenced by the orientation of the nitro group relative to the aromatic system. tandfonline.com The presence of photosensitizers, such as oxy-PAHs like anthraquinone, can significantly accelerate the photodegradation of nitro-PAHs. nih.govacs.orgacs.org This acceleration is often due to the formation of reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), or through radical chain reactions initiated by the sensitizer. acs.orgacs.orgnih.gov

Studies on the photodegradation of 9-fluorenone have shown that it can undergo photoreduction in the presence of a hydrogen donor like acetonitrile (B52724) to form 9-fluorenol. researchgate.net The efficiency of this reaction can be enhanced by increasing the intensity of the light source. researchgate.net In the context of 2,3-dinitro-9H-fluoren-9-one, the two nitro groups are expected to significantly influence its photochemical behavior. The electron-withdrawing nature of the nitro groups can affect the electronic transitions within the molecule and its susceptibility to photochemical reactions.

The presence of oxygen can also play a crucial role in the photolytic degradation of organic compounds. nih.gov For some nitro-PAHs, photoreduction to amino-PAHs can occur in environments with low oxygen levels and the presence of hydrogen donors. nih.gov This suggests that under certain environmental conditions, dinitrofluorenones could be reduced to aminofluorenones.

Table 2: Factors Influencing Photodegradation of Nitro-Aromatic Compounds

| Factor | Effect on Photodegradation | Reference |

|---|---|---|

| Photosensitizers (e.g., anthraquinone) | Accelerates degradation through radical formation. | nih.govacs.org |

| Hydrogen Donors (e.g., acetonitrile) | Can lead to photoreduction of the ketone group. | researchgate.net |

| Oxygen Concentration | Increased oxygen can enhance degradation rates. Low oxygen can favor photoreduction. | nih.govnih.gov |

| Solvent Viscosity | A viscous medium does not necessarily inhibit photodegradation and can enhance the effect of sensitizers. | nih.gov |

| Light Intensity | Higher intensity can increase the rate of photoreaction. | researchgate.net |

Prospective Research Directions and Emerging Paradigms for Dinitrofluorenones

Innovation in Sustainable and Efficient Synthetic Routes for Specific Dinitrofluorenone Isomers

The synthesis of dinitrofluorenones traditionally relies on the nitration of 9-fluorenone (B1672902) using strong acids like a mixture of nitric acid and sulfuric acid. This method, while effective, often leads to a mixture of isomers and utilizes harsh, corrosive reagents, posing environmental and safety challenges. Consequently, a significant research thrust is the development of sustainable and efficient synthetic routes that offer high regioselectivity for specific dinitrofluorenone isomers.

Green Chemistry Approaches:

Recent advancements in green chemistry offer promising alternatives to traditional nitration methods. researchgate.netwjpmr.comnih.govcore.ac.uk The use of milder nitrating agents and environmentally benign solvents, such as water, is a key area of exploration. researchgate.net For instance, chemo- and regioselective nitration of 9-fluorenone has been achieved in high yields using water as the sole solvent, minimizing the use of hazardous organic solvents and simplifying workup procedures. researchgate.net Further research in this area could lead to the selective synthesis of 2,3-dinitro-9H-fluoren-9-one by fine-tuning reaction conditions such as temperature, reaction time, and the nature of the nitrating agent.

Microwave-assisted synthesis is another promising avenue for the efficient and selective synthesis of dinitrofluorenones. This technique can accelerate reaction rates and improve regioselectivity, potentially leading to higher yields of specific isomers like the 2,3-dinitro derivative in shorter reaction times. smolecule.com

Catalytic Methods:

The development of novel catalytic systems for the regioselective nitration of fluorenone is a critical research direction. This could involve the use of solid acid catalysts or metal-catalyzed nitration reactions that can direct the nitro groups to the desired positions on the fluorenone core. While not yet widely reported for 2,3-dinitro-9H-fluoren-9-one specifically, the exploration of such catalytic methods holds significant potential for its selective synthesis.

The table below summarizes some of the synthetic approaches for dinitrofluorenones, highlighting the potential for greener and more efficient methods.

| Synthesis Method | Reagents | Key Advantages | Key Challenges | Applicability to 2,3-dinitro isomer |

| Mixed Acid Nitration | Concentrated HNO₃ and H₂SO₄ | High yield for some isomers (e.g., 2,7-dinitro) | Harsh conditions, lack of regioselectivity for some isomers, environmental concerns | Potentially low selectivity, requires optimization |

| Green Nitration in Water | Milder nitrating agents in water | Environmentally friendly, simpler workup researchgate.net | Lower reactivity may require optimization of conditions | High potential for regioselective synthesis with further research |

| Microwave-Assisted Nitration | Nitrating agents with microwave irradiation | Accelerated reaction rates, improved regioselectivity smolecule.com | Requires specialized equipment, optimization of parameters | Promising for efficient and selective synthesis |

| Catalytic Nitration | Solid acid or metal catalysts | High regioselectivity, catalyst recyclability | Catalyst development and optimization needed | A key area for future research to achieve high selectivity |

Discovery of Novel Chemical Reactivity and Functionalization Strategies

The chemical reactivity of dinitrofluorenones is largely dictated by the electron-withdrawing nature of the nitro groups and the carbonyl group. This makes the aromatic rings electron-deficient and susceptible to nucleophilic attack. Key reactions include the reduction of the nitro groups to amino groups, which opens up a vast landscape for further functionalization.

Post-Synthethic Modification:

The resulting aminodinitrofluorenones or diaminofluorenones can serve as versatile building blocks for the synthesis of more complex molecules. For example, these amino groups can be acylated, alkylated, or used in condensation reactions to introduce a wide array of functional groups. nih.govrsc.org This allows for the fine-tuning of the electronic and photophysical properties of the fluorenone core.

Cross-Coupling Reactions:

Modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, offer powerful tools for the functionalization of dinitrofluorenones. By introducing bromo or other halo substituents onto the fluorenone ring, these reactions can be employed to create carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of novel conjugated materials. smolecule.com The regioselective introduction of these handles is a key challenge that needs to be addressed for the specific functionalization of isomers like 2,3-dinitro-9H-fluoren-9-one.

The exploration of novel reactivity, such as C-H activation and functionalization, directly on the dinitrofluorenone core is another exciting research direction. This would provide more atom-economical and efficient routes to novel derivatives.

Expansion into Novel Advanced Materials and Optoelectronic Applications